molecular formula C20H21N5O2S2 B090685 DISPERSE RED 88 CAS No. 16588-67-3

DISPERSE RED 88

Cat. No.: B090685
CAS No.: 16588-67-3
M. Wt: 427.5 g/mol
InChI Key: IMWICXCTLULCFP-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of DISPERSE RED 88 involves several steps. The key synthetic route includes the diazotization of 6-(methylsulphonyl)benzothiazole-2-amine followed by coupling with 3-methyl-4-aminophenylpropiononitrile . The reaction conditions typically involve acidic or basic environments to facilitate the diazotization and coupling reactions. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

DISPERSE RED 88 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

DISPERSE RED 88 has several scientific research applications:

    Chemistry: It is used as a dye in the study of dyeing processes and the development of new dyeing techniques.

    Biology: The compound is used in biological staining to visualize cellular components under a microscope.

    Medicine: Research is ongoing to explore its potential use in medical diagnostics and therapeutics.

    Industry: It is widely used in the textile industry for dyeing synthetic fibers.

Mechanism of Action

The mechanism of action of DISPERSE RED 88 involves its interaction with specific molecular targets. The azo group in the compound can form hydrogen bonds and other interactions with various substrates, leading to its dyeing properties. The molecular pathways involved in its action are primarily related to its ability to bind to and stain specific materials .

Comparison with Similar Compounds

DISPERSE RED 88 can be compared with other azo dyes, such as:

    Disperse Red 1: Similar in structure but lacks the methylsulphonyl group, leading to different dyeing properties.

    Disperse Yellow 3: Contains different substituents on the azo group, resulting in a yellow color instead of red.

    Disperse Blue 14: Has a different aromatic system, leading to blue coloration.

The uniqueness of this compound lies in its specific substituents, which impart distinct dyeing properties and applications.

Properties

IUPAC Name

3-[N-ethyl-3-methyl-4-[(6-methylsulfonyl-1,3-benzothiazol-2-yl)diazenyl]anilino]propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O2S2/c1-4-25(11-5-10-21)15-6-8-17(14(2)12-15)23-24-20-22-18-9-7-16(29(3,26)27)13-19(18)28-20/h6-9,12-13H,4-5,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMWICXCTLULCFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCC#N)C1=CC(=C(C=C1)N=NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1051775
Record name Disperse Red 88
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URL https://comptox.epa.gov/dashboard/DTXSID1051775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

427.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16588-67-3
Record name 3-[Ethyl[3-methyl-4-[2-[6-(methylsulfonyl)-2-benzothiazolyl]diazenyl]phenyl]amino]propanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16588-67-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanenitrile, 3-(ethyl(3-methyl-4-(2-(6-(methylsulfonyl)-2-benzothiazolyl)diazenyl)phenyl)amino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016588673
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanenitrile, 3-[ethyl[3-methyl-4-[2-[6-(methylsulfonyl)-2-benzothiazolyl]diazenyl]phenyl]amino]-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Disperse Red 88
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1051775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[ethyl[3-methyl-4-[[6-(methylsulphonyl)benzothiazol-2-yl]azo]phenyl]amino]propiononitrile
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